

STF-118804: A Deep Dive into its Impact on Cancer Cell Metabolism

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Compound of Interest

Compound Name: STF-118804

Cat. No.: B15615598

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel competitive nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, **STF-118804**, and its profound effects on the metabolic landscape of cancer cells. By targeting the crucial NAD⁺ salvage pathway, **STF-118804** triggers a metabolic collapse, making it a promising agent in oncology research. This document details its mechanism of action, impact on key signaling pathways, and provides relevant experimental data and protocols.

Core Mechanism of Action: Inducing Metabolic Collapse

STF-118804 is a highly specific and potent competitive inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD⁺) from nicotinamide.[1][2][3][4] Cancer cells, with their heightened metabolic and proliferative rates, exhibit a strong dependence on this pathway for a continuous supply of NAD⁺, an essential coenzyme for numerous cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and DNA repair.[5][6]

By inhibiting NAMPT, **STF-118804** effectively depletes the intracellular pool of NAD⁺. [4] This NAD⁺ depletion has a cascading effect on cellular energy homeostasis, leading to a significant reduction in ATP levels and ultimately culminating in metabolic collapse and cancer cell death. [2][4] Preclinical studies have demonstrated the efficacy of **STF-118804** in various cancer

models, including pancreatic ductal adenocarcinoma (PDAC) and neuroblastoma, both in vitro and in vivo.[\[7\]](#)

Quantitative Effects on Cancer Cell Metabolism

The inhibitory action of **STF-118804** translates into measurable changes in key metabolic parameters. The following table summarizes the quantitative data on the effects of **STF-118804** on cancer cells, primarily focusing on pancreatic ductal adenocarcinoma (PDAC) cell lines.

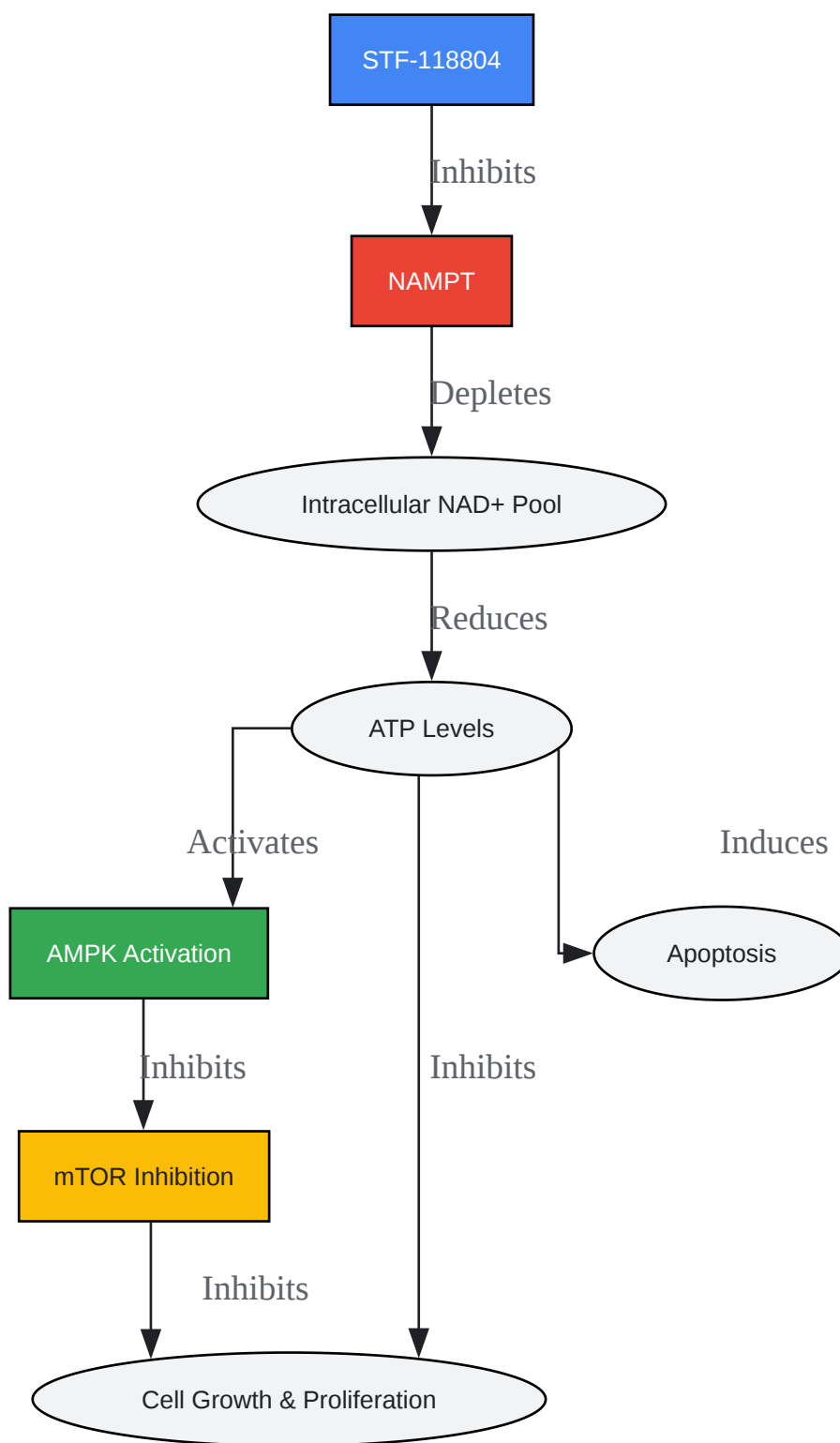
Parameter	Cell Line(s)	Treatment Concentration	Duration	Observed Effect	Citation(s)
Cell Viability (IC50)	Panc-1, PaTu8988t	Not specified, but lower than FK866	72 hours	Potent anti-proliferative activity	[3]
Panc-1, PaTu8988t, SU86.86	Concentration-dependent	72 hours	Reduced cell viability and growth	[8]	
NAD+ Levels	Panc-1, PaTu8988t, SU86.86	Concentration-dependent	24 hours	Significant reduction in NAD+ levels	[4][9]
ATP Levels	Panc-1, SU86.86	Concentration-dependent	48 hours	Decreased ATP levels	[9]
Neuroblastoma cell lines	Not specified	Not specified	Decreased ATP levels	[7]	
Glucose Uptake	Panc-1, PaTu8988t, SU86.86	Concentration-dependent	48 hours	Decreased glucose uptake	[9]
Lactate Excretion	Panc-1, PaTu8988t, SU86.86	Concentration-dependent	48 hours	Decreased lactate excretion	[9]
Colony Formation	Panc-1, PaTu8988t	Concentration-dependent	14 days	Reduced formation of colonies in soft agar	[8]
Tumor Growth (in vivo)	Panc-1 xenografts	Not specified	21 days	Reduced tumor size, comparable to FK866	[2]
Neuroblastoma	Not specified	Not specified	Blocked tumor growth	[7]	

xenografts

Signaling Pathways Modulated by STF-118804

The metabolic crisis induced by **STF-118804** triggers significant alterations in key cellular signaling pathways that govern cell growth, proliferation, and survival. The primary downstream effects observed are the activation of the AMP-activated protein kinase (AMPK) pathway and the inhibition of the mammalian target of rapamycin (mTOR) pathway.[\[1\]](#)[\[2\]](#)

STF-118804 Signaling Cascade



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Caption: **STF-118804** inhibits NAMPT, leading to NAD⁺ and ATP depletion, which in turn activates AMPK and inhibits the mTOR pathway, ultimately suppressing cancer cell growth and

inducing apoptosis.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the effects of **STF-118804** on cancer cell metabolism.

Cell Viability Assay (MTT Assay)

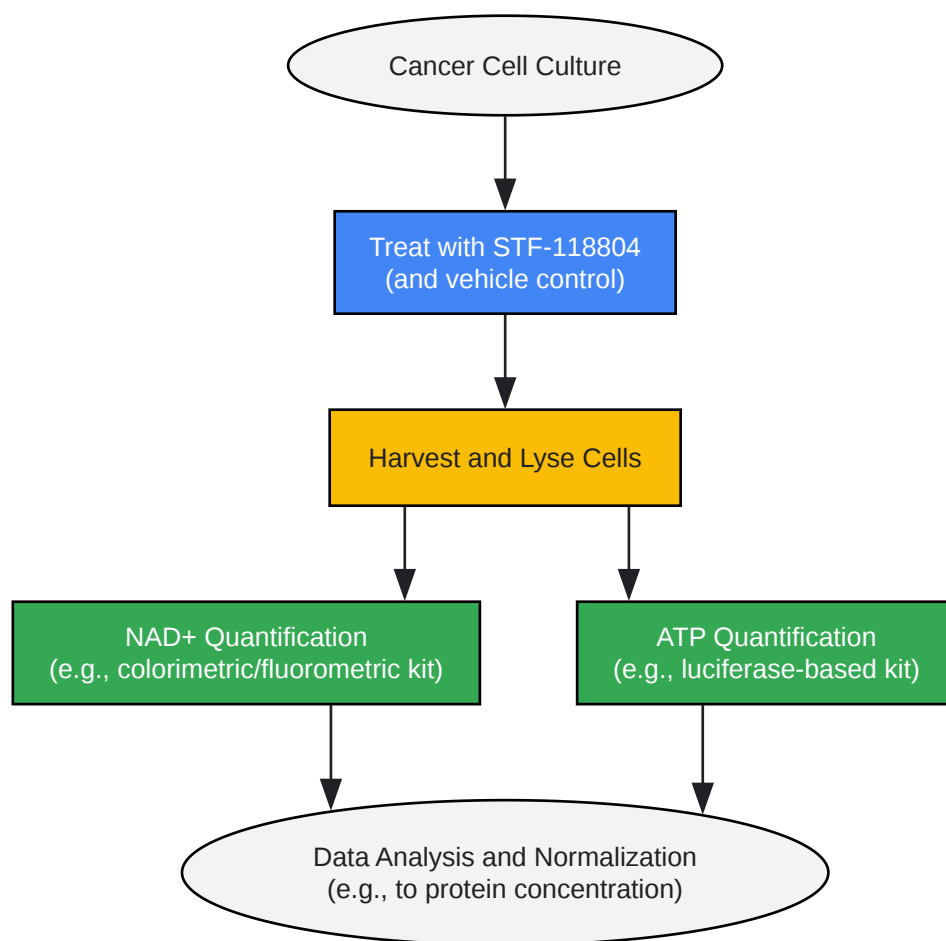
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

- Cell Seeding:
 - Seed cancer cells (e.g., Panc-1, PaTu8988t) in a 96-well plate at a density of 5,000-10,000 cells per well.
 - Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[\[3\]](#)
- Compound Treatment:
 - Prepare serial dilutions of **STF-118804** in the appropriate cell culture medium.
 - Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of **STF-118804** or vehicle control (e.g., DMSO).
 - Incubate the plate for the desired period (e.g., 72 hours).[\[3\]](#)
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
 - Add 10 µL of the MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[\[3\]](#)

- Formazan Solubilization and Absorbance Measurement:
 - Carefully remove the medium from each well.
 - Add 100 μ L of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from the absorbance of all wells.
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Determine the IC₅₀ value (the concentration of **STF-118804** that inhibits cell viability by 50%) by plotting a dose-response curve.

Measurement of Intracellular NAD⁺ and ATP Levels

This protocol describes a general workflow for quantifying intracellular NAD⁺ and ATP, which are critical indicators of the metabolic state of the cell.



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